molecular formula C17H15NO3 B5537058 N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5537058
M. Wt: 281.30 g/mol
InChI Key: PSAZIMPDSXLRCS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group and an ethoxyphenyl substituent. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid, under acidic or basic conditions.

    Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-ethoxyaniline, in the presence of coupling agents like carbodiimides or using direct amidation methods.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the benzofuran derivative is treated with ethoxybenzene under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran ring or the ethoxyphenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: A compound with a similar ethoxyphenyl group but a different heterocyclic core.

    5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide: A compound with a similar ethoxyphenyl group and a sulfonyl-substituted pyrimidine ring.

Uniqueness

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group further enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-15-10-6-4-8-13(15)18-17(19)16-11-12-7-3-5-9-14(12)21-16/h3-11H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAZIMPDSXLRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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